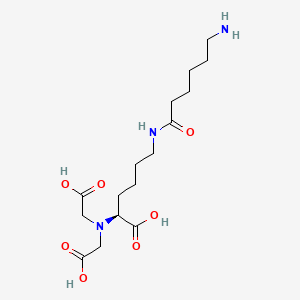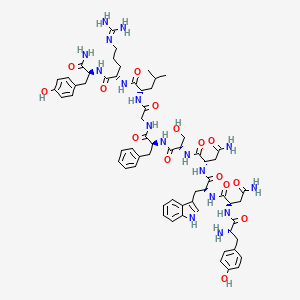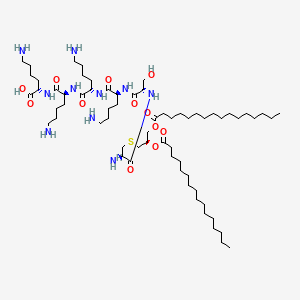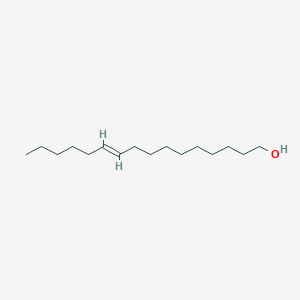
6-Aminohexansäure-Nitrilotriessigsäure
Übersicht
Beschreibung
Aminocaproic Nitrilotriacetic Acid is a compound that combines the properties of aminocaproic acid and nitrilotriacetic acid Aminocaproic acid is known for its antifibrinolytic properties, while nitrilotriacetic acid is a well-known chelating agent
Wissenschaftliche Forschungsanwendungen
Aminocaproic Nitrilotriacetic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in treating bleeding disorders due to its antifibrinolytic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
Aminocaproic Acid
- Aminocaproic Acid primarily targets plasminogen, a precursor to plasmin which is responsible for fibrinolysis . Aminocaproic Acid binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This reduces fibrinolysis, thereby reducing the amount of bleeding post-surgery . The antifibrinolytic effects of Aminocaproic Acid are exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity . After intravenous administration, Aminocaproic Acid has a rapid distribution phase, an elimination half-life of 2.3 hours, and mean residence time of 2.5 ± 0.5 hours . About 70% of the dose given intravenously is excreted in the urine within 24 hours . The action of Aminocaproic Acid results in the reduction of fibrinolysis, which consequently reduces the amount of bleeding post-surgery . The efficacy and stability of Aminocaproic Acid can be influenced by various factors, including the patient’s renal function, as the drug is primarily excreted in the urine .
Nitrilotriacetic Acid
Nitrilotriacetic Acid is a chelating agent that forms stable, water-soluble complexes with di- and trivalent metal ions . It is used in a broad range of domestic products and industrial applications to control the solubility and precipitation of metal ions . .
Biochemische Analyse
Biochemical Properties
Aminocaproic Nitrilotriacetic Acid is a derivative and analogue of the amino acid lysine, making it an effective inhibitor for enzymes that bind that particular residue . Proteolytic enzymes such as plasmin, the enzyme responsible for fibrinolysis, are examples of such enzymes .
Cellular Effects
Aminocaproic Nitrilotriacetic Acid works as an antifibrinolytic. It is a derivative of the amino acid lysine. The fibrinolysis-inhibitory effects of Aminocaproic Nitrilotriacetic Acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .
Molecular Mechanism
Aminocaproic Nitrilotriacetic Acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . With no activation of plasmin, there is a reduction in fibrinolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminocaproic Nitrilotriacetic Acid can be synthesized through a series of chemical reactions involving aminocaproic acid and nitrilotriacetic acid. The synthesis typically involves the following steps:
Ring-opening hydrolysis of caprolactam: This step produces aminocaproic acid.
Chelation reaction: Aminocaproic acid is reacted with nitrilotriacetic acid under controlled conditions to form Aminocaproic Nitrilotriacetic Acid.
Industrial Production Methods
The industrial production of Aminocaproic Nitrilotriacetic Acid involves large-scale synthesis using the same basic principles as the laboratory synthesis but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aminocaproic Nitrilotriacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Aminocaproic Nitrilotriacetic Acid can be compared with other similar compounds, such as:
Aminocaproic Acid: Known for its antifibrinolytic properties but lacks the chelating ability of nitrilotriacetic acid.
Nitrilotriacetic Acid: A well-known chelating agent but does not possess the antifibrinolytic properties of aminocaproic acid.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with similar properties to nitrilotriacetic acid but different structural features.
The uniqueness of Aminocaproic Nitrilotriacetic Acid lies in its combination of antifibrinolytic and chelating properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJGDBAWMRVKAB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652426 | |
| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043881-31-7 | |
| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)












